5-Amino-1-methyl-1H-benzo[d]imidazole-2-carboxylic acid
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Overview
Description
5-Amino-1-methyl-1H-benzo[d]imidazole-2-carboxylicacid is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-methyl-1H-benzo[d]imidazole-2-carboxylicacid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of o-phenylenediamine with formic acid or its derivatives, followed by methylation and subsequent functional group modifications . The reaction conditions often require the use of catalysts and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for large-scale production. These processes often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability. The choice of solvents, catalysts, and purification techniques is crucial to achieving the desired product quality and minimizing environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-methyl-1H-benzo[d]imidazole-2-carboxylicacid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzimidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
5-Amino-1-methyl-1H-benzo[d]imidazole-2-carboxylicacid has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Amino-1-methyl-1H-benzo[d]imidazole-2-carboxylicacid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1H-Benzimidazole: A parent compound with similar structural features but lacking the amino and carboxylic acid groups.
2-Methylbenzimidazole: Similar in structure but with a methyl group at a different position.
5-Nitro-1H-benzimidazole: Contains a nitro group instead of an amino group, leading to different reactivity and applications.
Uniqueness
5-Amino-1-methyl-1H-benzo[d]imidazole-2-carboxylicacid is unique due to its specific functional groups, which confer distinct chemical properties and biological activities. Its combination of an amino group, a methyl group, and a carboxylic acid group makes it a versatile compound for various applications .
Properties
Molecular Formula |
C9H9N3O2 |
---|---|
Molecular Weight |
191.19 g/mol |
IUPAC Name |
5-amino-1-methylbenzimidazole-2-carboxylic acid |
InChI |
InChI=1S/C9H9N3O2/c1-12-7-3-2-5(10)4-6(7)11-8(12)9(13)14/h2-4H,10H2,1H3,(H,13,14) |
InChI Key |
DYGMBRWRGYBSIG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)N)N=C1C(=O)O |
Origin of Product |
United States |
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